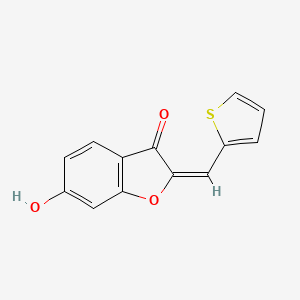

(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one

CAS No.: 637753-83-4

Cat. No.: VC5044101

Molecular Formula: C13H8O3S

Molecular Weight: 244.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 637753-83-4 |

|---|---|

| Molecular Formula | C13H8O3S |

| Molecular Weight | 244.26 |

| IUPAC Name | (2Z)-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C13H8O3S/c14-8-3-4-10-11(6-8)16-12(13(10)15)7-9-2-1-5-17-9/h1-7,14H/b12-7- |

| Standard InChI Key | WIIIBLSEONHCHJ-KPKJPENVSA-N |

| SMILES | C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |

Introduction

(2Z)-6-Hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one is a synthetic organic compound with a molecular formula of C₁₃H₈O₃S and a molecular weight of 244.26 g/mol. It features a benzofuran core, which is substituted with a hydroxy group and a thienylmethylene moiety, making it a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities .

Synthesis and Chemical Reactions

The synthesis of (2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one involves a multi-step process, although specific detailed protocols are not widely documented in the available literature. Common reagents used in similar reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The introduction of substituents like alkyl halides can facilitate further chemical modifications.

Biological Activities and Potential Applications

Research suggests that (2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one may exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways. Additionally, there is evidence indicating potential anticancer effects, possibly through the induction of apoptosis and modulation of cell survival and proliferation pathways.

Biological Activity Comparison

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (2Z)-6-Hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one | Benzofuran core with hydroxy and thienylmethylene groups | Antioxidant, potential anticancer effects |

| (2Z)-6-Hydroxy-1-benzofuran-3(2H)-one | Benzofuran core with hydroxy group | Less reactive due to lack of thienylmethylene moiety |

| (2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one | Benzofuran core with methoxy substitution | Different substituent affects biological activity |

Interaction Studies

Interaction studies focus on the compound's binding affinity to various biological targets, which is crucial for understanding its molecular mechanisms. Preliminary findings suggest interactions with proteins involved in apoptosis and oxidative stress response pathways.

Comparison with Similar Compounds

The presence of both the hydroxy group and the thienylmethylene moiety in (2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one enhances its reactivity and potential biological activity compared to similar compounds. This combination may improve solubility and interaction with biological targets, making it a promising candidate for further research and development in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume